1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a pyrrole ring fused to a pyridine structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is classified as a pyrrolopyridine derivative, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities.
The compound can be synthesized through various methods, often involving the reaction of pyrrolopyridine derivatives with specific reagents. Notable studies have reported the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, emphasizing their potential as fibroblast growth factor receptor inhibitors and other therapeutic agents .
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde belongs to the broader class of nitrogen-containing heterocycles. Its unique structure contributes to its classification as a bioactive compound with significant interest in pharmaceutical research.
The synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde typically involves several key steps:
For instance, one method involves adding hexamethylenetetramine and acetic acid to 1H-pyrrolo[2,3-b]pyridine in water, followed by refluxing the mixture. The product can be isolated through filtration and purification techniques such as chromatography .
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde consists of a pyrrole ring fused to a pyridine ring with an aldehyde functional group at the 6-position. The presence of these heteroatoms contributes to its chemical reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde can participate in various chemical reactions:
For example, when treated with sodium borohydride in methanol, the aldehyde group can be selectively reduced to yield the corresponding alcohol derivative .
The mechanism of action for compounds derived from 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde involves interaction with biological targets such as enzymes or receptors. For instance:
In vitro studies have demonstrated that certain derivatives exhibit low nanomolar IC50 values against fibroblast growth factor receptors, indicating potent inhibitory effects .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde is primarily explored for its potential in medicinal chemistry:
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 4649-09-6) is a fused bicyclic heterocycle consisting of a pyrrole ring annulated with a pyridine ring, featuring an aldehyde (–CHO) functional group at the 6-position. This compound belongs to the 7-azaindole family, characterized by a pyridine-like nitrogen at position 7, which confers distinct electronic properties compared to indole scaffolds. The aldehyde group is strategically positioned for electrophilic reactivity, serving as a versatile handle for nucleophilic additions, condensations, and transition-metal-catalyzed cross-coupling reactions [4] .
Key structural attributes include:
Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₆N₂O | — |
Molecular Weight | 146.15 g/mol | — |
logP (Consensus) | 1.13 | Computational average [5] |
Topological Polar Surface Area | 45.75 Ų | Ertl’s method [5] |
Water Solubility (ESOL) | 2.48 mg/mL | Delaney’s model [5] |
Hydrogen Bond Donors | 1 | — |
Hydrogen Bond Acceptors | 2 | — |
The aldehyde group at C6 enables rapid derivatization into diverse pharmacophores critical for drug discovery:
Structure-Activity Relationship (SAR) Insights:
Table 2: Applications in Biologically Active Molecule Design
Derivative Class | Biological Target | Key Activity | Reference |
---|---|---|---|
Oxime-triazole hybrids | CtDNA, Cancer cells | Antiproliferative (IC₅₀: 1.2–8.4 μM) | [3] |
4-Pyridyl hydrazones | MELK kinase | IC₅₀ = 16–32 nM | |
Aminopyrimidine condensates | FGFR1–3 | IC₅₀ = 7–25 nM; Anti-migratory | |
Chloro-substituted analogs | TNIK | IC₅₀ < 1 nM; IL-2 inhibition | [2] |
The medicinal exploration of pyrrolo[2,3-b]pyridines ("7-azaindoles") began with natural product isolation (e.g., variolins from Antarctic sponges) but gained traction due to synthetic accessibility and favorable drug-like properties [3]. Key milestones include:
Table 3: Historical Milestones in Pyrrolopyridine-Based Drug Discovery
Period | Key Advancement | Impact |
---|---|---|
1970s–1990s | Variolin isolation; Duff reaction optimization | Validated scaffold bioactivity |
2000–2010 | 3,5-Disubstituted derivatives as IGF-1R/Src inhibitors | Established kinase targeting potential |
2015–Present | TNIK/FGFR/MELK inhibitors with C6 aldehyde | Enabled covalent and non-covalent inhibitors |
2020–Present | Fragment-based design; PARP-1 inhibitors | Improved metabolic stability and solubility |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7